Cas no 1171838-47-3 (6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)

6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbo xylic acid
- 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid
- 1171838-47-3
- AKOS005167617
- 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
- 6-(1-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
- STK351901
- EN300-231456
- WWB83847
- 6-(1-Ethylpyrazol-3-yl)-1,3-dimethyl-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- MFCD09701535
- 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
-
- MDL: MFCD09701535
- インチ: InChI=1S/C14H15N5O2/c1-4-19-6-5-10(17-19)11-7-9(14(20)21)12-8(2)16-18(3)13(12)15-11/h5-7H,4H2,1-3H3,(H,20,21)
- InChIKey: SHBWYJFZQVVGIQ-UHFFFAOYSA-N
- SMILES: CCN1C=CC(=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)O
計算された属性
- 精确分子量: 285.12257474Da
- 同位素质量: 285.12257474Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 407
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 85.8Ų
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM272131-1g |
6-(1-Ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 97% | 1g |
$377 | 2023-02-19 | |
Enamine | EN300-231456-0.05g |
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 95% | 0.05g |
$205.0 | 2024-06-20 | |
Enamine | EN300-231456-5.0g |
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 95% | 5.0g |
$2642.0 | 2024-06-20 | |
Enamine | EN300-231456-1g |
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 95% | 1g |
$881.0 | 2023-09-15 | |
Ambeed | A244042-1g |
6-(1-Ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 97% | 1g |
$1974.0 | 2024-04-26 | |
1PlusChem | 1P00JFZT-100mg |
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 95% | 100mg |
$441.00 | 2023-12-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789119-1g |
6-(1-Ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 98% | 1g |
¥8270.00 | 2024-08-09 | |
A2B Chem LLC | AJ06393-100mg |
6-(1-Ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 95% | 100mg |
$560.00 | 2024-04-20 | |
A2B Chem LLC | AJ06393-50mg |
6-(1-Ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 95% | 50mg |
$442.00 | 2024-04-20 | |
A2B Chem LLC | AJ06393-500mg |
6-(1-Ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
1171838-47-3 | 95% | 500mg |
$1009.00 | 2024-04-20 |
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid 関連文献
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acidに関する追加情報
6-(1-Ethyl-1H-Pyrazol-3-Yl)-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1171838-47-3, known as 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, has garnered significant attention in the field of organic chemistry and pharmaceutical research. This molecule is a derivative of pyrazolo[3,4-b]pyridine, a heterocyclic structure that has been extensively studied for its potential applications in drug discovery and material science. The long-chain carboxylic acid group attached to the pyrazolo[3,4-b]pyridine ring introduces unique chemical properties, making it a versatile compound for various synthetic and functional applications.
Recent studies have highlighted the importance of heterocyclic compounds like this one in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is particularly interesting due to its ability to act as a scaffold for bioactive molecules. Researchers have explored its potential as a kinase inhibitor, which could be valuable in the development of anticancer therapies. The substituted pyrazole moiety at position 6 further enhances the molecule's pharmacokinetic properties, making it a promising candidate for drug delivery systems.
The synthesis of 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl... involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of palladium-catalyzed cross-coupling reactions has been pivotal in achieving high yields and purity levels. This compound's ability to undergo further functionalization has opened new avenues for exploring its applications in areas such as fluorescence sensing and electronic materials.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors. For instance, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are key targets in epigenetic therapy. The dimethyl substituents on the pyrazolo[3,4-b]pyridine ring contribute to its lipophilicity, enhancing its ability to penetrate cellular membranes and interact with intracellular targets.
The integration of computational chemistry tools has significantly accelerated the understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These findings have been corroborated by experimental data from spectroscopic analyses, further validating the compound's potential as a lead molecule in drug discovery.
From an environmental standpoint, researchers have also investigated the biodegradability and toxicity profiles of this compound. Preliminary results suggest that it exhibits low toxicity towards non-target organisms, making it a safer option for therapeutic applications. However, further studies are required to fully assess its environmental impact and ensure sustainable practices during its production and use.
In conclusion, 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl... represents a cutting-edge advancement in heterocyclic chemistry with diverse applications across multiple disciplines. Its unique structure and functional groups make it an ideal candidate for exploring new frontiers in medicinal chemistry and materials science. As research continues to unfold, this compound is poised to play a pivotal role in shaping future innovations in these fields.
1171838-47-3 (6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid) Related Products
- 2386282-95-5(Ethanone, 1-(3-chloro-5-methyl-2-pyrazinyl)-)
- 2228828-36-0(2-(2,5-dimethylfuran-3-yl)-2,2-difluoroethan-1-ol)
- 1807438-67-0(3,6-Bis(trifluoromethyl)-2-bromocinnamic acid)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 205171-10-4(2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine)
- 2210050-35-2(3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile)
- 1522294-36-5(2-(2-fluoro-6-methoxyphenyl)ethanimidamide)
- 896310-81-9(6-{(1-methyl-1H-imidazol-2-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate)
- 1213159-73-9((1S)-1-(4-BROMO-3-FLUOROPHENYL)PROP-2-ENYLAMINE)
- 1556927-65-1(3-amino-1-(1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one)
